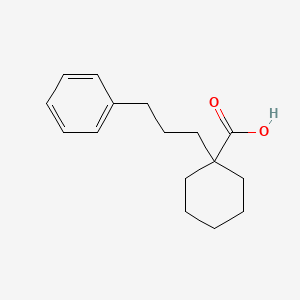
1-(3-Phenylpropyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H22O2
- Molecular Weight : 250.35 g/mol
- CAS Number : Not specified in the search results.
The compound features a cyclohexane ring with a carboxylic acid functional group, which may contribute to its ability to interact with biological targets through hydrogen bonding and ionic interactions.
The precise mechanism of action for this compound remains largely unexplored. However, the presence of the carboxylic acid group suggests it could influence protein interactions and enzymatic activities, potentially modulating various biological pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rat models with induced arthritis, the compound was shown to reduce inflammation effectively. The effective dose (ED50) was approximately 0.094 mg/kg, demonstrating its potential as an anti-inflammatory agent.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound may also possess analgesic properties. It has been observed to alleviate pain associated with inflammatory conditions in animal models, suggesting its utility in pain management therapies.
Comparative Analysis with Similar Compounds
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-documented; however, its solubility in organic solvents suggests favorable absorption characteristics in the gastrointestinal tract. Factors such as pH and temperature may influence its bioavailability and stability.
Case Studies
A notable study involved administering this compound to rats following an injection of heat-killed Mycobacterium tuberculosis to induce arthritis. The results showed a marked reduction in edema and joint inflammation compared to control groups, reinforcing the compound's anti-inflammatory efficacy.
Potential Applications
Given its biological activities, this compound holds promise for several applications:
- Pharmaceutical Development : As a lead compound for new anti-inflammatory and analgesic medications.
- Biological Probes : In studies investigating the role of similar compounds in biological systems.
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-15(18)16(11-5-2-6-12-16)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDVTKXQHJIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















